1-(3-Nitrophenyl)piperidine
Overview
Description
1-(3-Nitrophenyl)piperidine, also known as 3-NPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule has a unique structure that makes it a valuable tool for understanding the biochemical and physiological processes that underlie various diseases. In
Scientific Research Applications
1. Ionic Liquid Influence on Chemical Reactions
The influence of ionic liquids on the rate and mechanism of chemical reactions involving piperidine has been studied. This includes the reaction of p-nitrophenyl acetate with piperidine in different solvents, providing insights into the medium effects on such reactions (Millán et al., 2013).
2. Chiral Separation and Analysis
Research on chiral separation and analysis of enantiomers of compounds related to 1-(3-Nitrophenyl)piperidine, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, has been conducted. This includes studies on chromatographic separation and the mechanism of chiral recognition (Ali et al., 2016).
3. Spectroscopic and Molecular Docking Studies
Spectroscopic methods like FT-IR, NBO, HOMO-LUMO, and molecular docking have been used to analyze compounds such as (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one. These studies help in understanding the molecular structure and potential biological activity of these compounds (Panicker et al., 2015).
4. Kinetic and Mechanistic Studies in Organic Chemistry
Research into the kinetics and mechanisms of reactions involving nitrophenyl substituted cyclic amines, such as piperidine, provides insights into reaction rates and pathways in organic chemistry (Castro et al., 2001).
5. Synthesis of Novel Compounds
The synthesis of novel compounds, such as derivatives of 1-(3-nitrophenyl)piperidine, for potential pharmacological applications, exemplifies the use of this chemical in the development of new drugs or medical treatments (Vinaya et al., 2011).
properties
IUPAC Name |
1-(3-nitrophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXXAZWSYHLLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563780 | |
Record name | 1-(3-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)piperidine | |
CAS RN |
27969-73-9 | |
Record name | 1-(3-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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